

Spectroscopic data (NMR, IR, MS) of (-)-Menthofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthofuran

Cat. No.: B1240581

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthofuran

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, **(-)-menthofuran**. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(-)-menthofuran**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.0	s	-	H-2
~2.6-2.7	m	-	H-4, H-7
(Further detailed assignments require higher resolution spectra)			

Note: Marker signals for menthofuran have been identified at approximately 2.6-2.7 ppm and 7 ppm.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
(Specific chemical shift values require access to a dedicated spectral database, however, typical ranges for similar structures can be referenced)	C-2
C-3	
C-3a	
C-4	
C-5	
C-6	
C-7	
C-7a	
C-8 (CH_3)	
C-9 (CH_3)	

Note: A full spectrum and assigned peaks can be viewed on spectral databases such as SpectraBase.[\[2\]](#)

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
~2960, 2935, 2875, 2850	C-H stretching (asymmetric and symmetric) of CH_3 and CH_2 groups
~1640	C=C stretching (furan ring)
~1460, 1385	C-H bending of CH_2 and CH_3 groups
~1152, 1175	C-O stretching (furan ring)

Note: The provided data is a compilation of typical values for the functional groups present in menthofuran.[3][4]

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
151	3.39	[M+1] ⁺
150	29.10	[M] ⁺ (Molecular Ion)
135	1.54	[M-CH ₃] ⁺
121	1.75	[M-C ₂ H ₅] ⁺
108	99.99	Base Peak
109	8.87	
91	6.00	
79	15.55	
77	8.11	
39	9.11	

Source: BenchChem Application Notes.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of (-)-menthofuran.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **(-)-menthofuran** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

 ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Spectral Width: Typically 10-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
- Temperature: 298 K.

 ^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of **(-)-menthofuran** using an FT-IR spectrometer, often suitable for neat samples or solutions.

Instrumentation:

- An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a neat film).

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the neat **(-)-menthofuran** sample directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient.

- **Background Scan:** A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in **(-)-menthofuran**.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a standard method for the analysis of **(-)-menthofuran**, often found in essential oil mixtures.[\[1\]](#)[\[5\]](#)

Instrumentation:

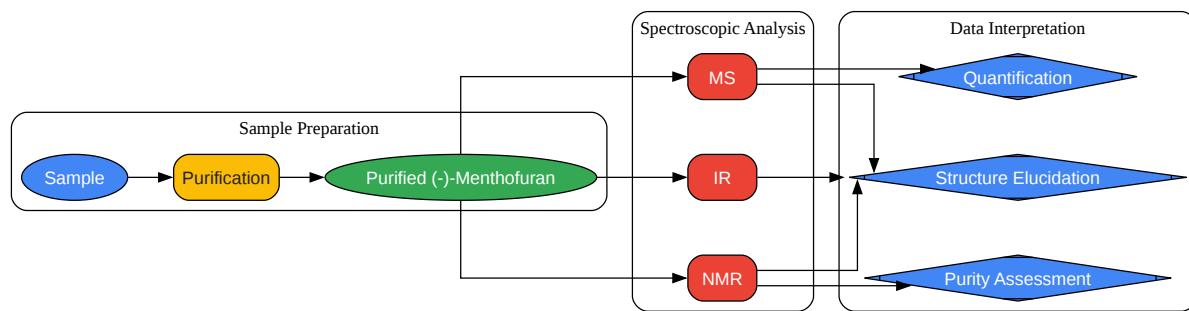
- A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

- Prepare a dilute solution of the sample containing **(-)-menthofuran** (e.g., 1% in a volatile solvent like hexane or ethyl acetate).
- If necessary, filter the solution through a 0.45 μm syringe filter into a GC vial.

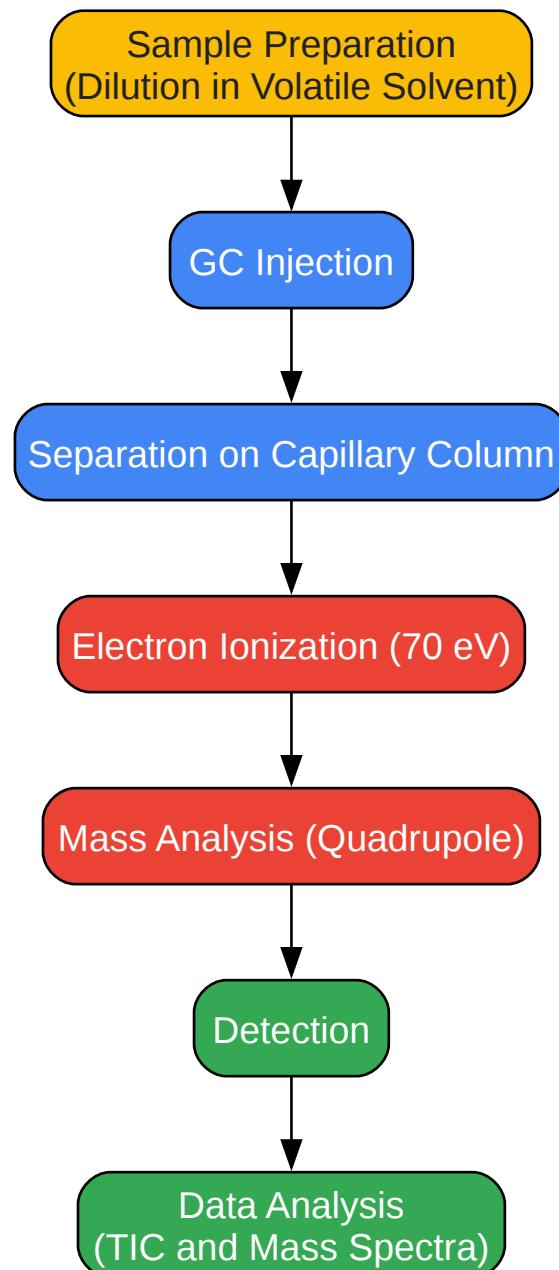
GC-MS Parameters:

- **GC Column:** A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector Temperature:** 250 °C.
- **Injection Volume:** 1 μL .
- **Injection Mode:** Split (e.g., 50:1) or splitless, depending on the sample concentration.

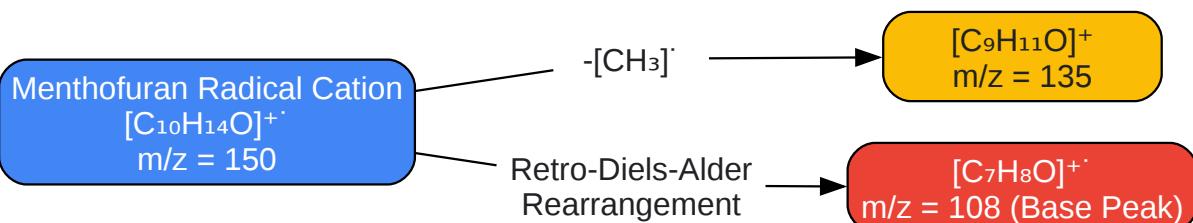

- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 240 °C at a rate of 3 °C/min.
 - Hold at 240 °C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Data Analysis:

- Identify the peak corresponding to **(-)-menthofuran** in the total ion chromatogram (TIC) by its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).
- For quantitative analysis, a calibration curve can be prepared using standard solutions of **(-)-menthofuran**.


Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **(-)-menthofuran**.


[Click to download full resolution via product page](#)

Overall spectroscopic analysis workflow for **(-)-menthofuran**.

[Click to download full resolution via product page](#)

Workflow for the GC-MS analysis of **(-)-menthofuran**.

[Click to download full resolution via product page](#)

Key mass spectral fragmentation pathways of **(-)-menthofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (-)-Menthofuran]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240581#spectroscopic-data-nmr-ir-ms-of-menthofuran\]](https://www.benchchem.com/product/b1240581#spectroscopic-data-nmr-ir-ms-of-menthofuran)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com